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Compound of Interest

(5-Chloro-6-fluoropyridin-3-
Compound Name:
YL )boronic acid

Cat. No.: B578514

CAS Number: 1366482-32-7

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Chloro-6-fluoropyridin-3-YL)boronic acid is a halogen-substituted pyridinylboronic acid
that has emerged as a critical building block in medicinal chemistry and organic synthesis. Its
unique electronic properties, conferred by the presence of both chloro and fluoro substituents
on the pyridine ring, make it a valuable reagent for the construction of complex molecular
architectures, particularly in the context of drug discovery. Boronic acids are renowned for their
utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful and
versatile method for the formation of carbon-carbon bonds. This technical guide provides a
comprehensive overview of the chemical properties, synthesis, and applications of (5-Chloro-
6-fluoropyridin-3-YL)boronic acid, with a focus on detailed experimental protocols and its
relevance in contemporary drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of (5-Chloro-6-fluoropyridin-3-
YL)boronic acid is essential for its effective handling, storage, and application in chemical
synthesis. The table below summarizes key quantitative data for this compound.
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Property Value Reference

CAS Number 1366482-32-7 [1][2][3]

Molecular Formula CsH4BCIFNO:2 [1]

Molecular Weight 175.35 g/mol [1]

Appearance White to off-white solid

Storage Conditions Inert atmosphere, 2-8°C [1]
Synthesis

The synthesis of substituted pyridinylboronic acids often involves a halogen-metal exchange
followed by borylation. While a specific detailed protocol for the synthesis of (5-Chloro-6-
fluoropyridin-3-YL)boronic acid is not readily available in public literature, a general and
widely applicable method for the synthesis of pyridylboronic acids from the corresponding
bromopyridine can be adapted. This process typically involves the reaction of the
bromopyridine with an organolithium reagent at low temperature to form a lithiated
intermediate, which is then quenched with a trialkyl borate to yield the boronic acid after acidic
workup.

General Experimental Protocol for the Synthesis of
Pyridylboronic Acids

This protocol is based on established methods for the synthesis of similar pyridylboronic acids
and can be optimized for the synthesis of (5-Chloro-6-fluoropyridin-3-YL)boronic acid from a
suitable 3-bromo-5-chloro-6-fluoropyridine precursor.

Materials:

3-Bromo-5-chloro-6-fluoropyridine

Anhydrous Tetrahydrofuran (THF)

n-Butyllithium (n-BuLi) in hexanes

Triisopropyl borate
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Hydrochloric acid (HCI), aqueous solution

Anhydrous sodium sulfate

Ethyl acetate

Hexanes

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a
thermometer, and a nitrogen inlet, add 3-bromo-5-chloro-6-fluoropyridine (1.0 eq) and
anhydrous THF.

e Cool the solution to -78 °C in a dry ice/acetone bath.

e Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature
below -70 °C.

e Stir the reaction mixture at -78 °C for 1 houir.

o Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture, again ensuring the
temperature remains below -70 °C.

 Allow the reaction mixture to slowly warm to room temperature and stir overnight.

e Quench the reaction by the slow addition of aqueous HCI (e.g., 2 M) at 0 °C until the solution
is acidic.

o Extract the aqueous layer with ethyl acetate (3 x).
e Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
o Concentrate the filtrate under reduced pressure to yield the crude boronic acid.

» Purify the crude product by recrystallization or column chromatography to afford pure (5-
Chloro-6-fluoropyridin-3-YL)boronic acid.
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Applications in Suzuki-Miyaura Cross-Coupling
Reactions

The primary application of (5-Chloro-6-fluoropyridin-3-YL)boronic acid is as a coupling
partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction enables the formation of
a C-C bond between the pyridine ring of the boronic acid and an aryl or heteroaryl halide,
providing access to a wide range of biaryl and hetero-biaryl structures that are prevalent in
pharmaceutically active compounds.

General Experimental Protocol for Suzuki-Miyaura
Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a pyridinylboronic
acid with an aryl bromide. The specific conditions, including the choice of catalyst, ligand, base,
and solvent, may require optimization for different substrates.

Materials:

(5-Chloro-6-fluoropyridin-3-YL)boronic acid (1.2 eq)

e Aryl bromide (1.0 eq)

e [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(ll) (Pd(dppf)Cl2) (0.05 eq)
o Potassium carbonate (K2COs) (2.5 eq)

e 1,4-Dioxane, degassed

o Water, degassed

o Ethyl acetate

Brine

Procedure:
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o To a flame-dried Schlenk flask, add the aryl bromide (1.0 eq), (5-Chloro-6-fluoropyridin-3-
YL)boronic acid (1.2 eq), Pd(dppf)Clz (0.05 eq), and K2COs (2.5 eq).

o Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
e Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

o Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the
required time (typically 4-24 hours), monitoring the reaction progress by TLC or LC-MS.

o Upon completion, cool the reaction mixture to room temperature and dilute with ethyl
acetate.

o Wash the organic layer with water and then with brine.

o Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

» Purify the crude product by column chromatography on silica gel to obtain the desired biaryl
product.[4]

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their
unique ability to form reversible covalent bonds with biological nucleophiles, such as the serine
residue in the active site of proteases.[5] This property has been exploited in the design of
enzyme inhibitors. The incorporation of fluorine and chlorine atoms in (5-Chloro-6-
fluoropyridin-3-YL)boronic acid can further enhance the biological activity and
pharmacokinetic properties of the resulting molecules. Fluorine substitution is a common
strategy in drug design to improve metabolic stability, binding affinity, and lipophilicity.

While specific drug development projects utilizing (5-Chloro-6-fluoropyridin-3-YL)boronic
acid are often proprietary, the pyridinylboronic acid motif is a key component in the synthesis of
inhibitors for various biological targets, including kinases, proteases, and other enzymes
implicated in diseases such as cancer and inflammatory disorders.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.benchchem.com/product/b578514?utm_src=pdf-body
https://www.benchchem.com/product/b578514?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_Synthesis_of_Novel_Agrochemicals_Using_2_Fluoropyridine_3_boronic_Acid.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://www.benchchem.com/product/b578514?utm_src=pdf-body
https://www.benchchem.com/product/b578514?utm_src=pdf-body
https://www.benchchem.com/product/b578514?utm_src=pdf-body
https://www.benchchem.com/product/b578514?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b578514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

lllustrative Signaling Pathway and Experimental
Workflow

The following diagrams illustrate a hypothetical workflow for the use of (5-Chloro-6-
fluoropyridin-3-YL)boronic acid in a drug discovery context, from initial synthesis to the
generation of a lead compound targeting a hypothetical protein kinase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1.1366482-32-7|(5-Chloro-6-fluoropyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]
e 2. 5-chloro-6-fluoropyridin-3-ylboronic acid | 1366482-32-7 [chemicalbook.com]

e 3. (5-Chloro-6-fluoropyridin-3-yl)boronic acid | 1366482-32-7 [sigmaaldrich.com]

e 4. benchchem.com [benchchem.com]

e 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological
Applications - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Technical Guide: (5-Chloro-6-fluoropyridin-3-YL)boronic
acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b578514#5-chloro-6-fluoropyridin-3-yl-boronic-acid-
cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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